3-(Difluoromethoxy)-4-methylbenzoic acid
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Overview
Description
3-(Difluoromethoxy)-4-methylbenzoic acid is a useful research compound. Its molecular formula is C9H8F2O3 and its molecular weight is 202.157. The purity is usually 95%.
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Scientific Research Applications
Electrochemistry and Ionic Liquids
The electrochemical behavior of ionic liquids containing fluorinated compounds, like 3-(Difluoromethoxy)-4-methylbenzoic acid, has been extensively studied. For instance, research has shown that certain fluorinated ionic liquids can undergo electrochemical transformations, yielding various products at the anode and cathode, which can be pivotal for applications in energy storage and conversion technologies (Li Xiao & K. Johnson, 2003).
Polymer Science
The fluorine substituents in compounds like this compound influence the polymerization process and the properties of the resulting polymers. A study demonstrated that perfluoro-2-methylene-1,3-dioxolane, a related compound, could be polymerized to produce materials with exceptional chemical resistance and thermal stability, beneficial for creating durable and high-performance polymeric materials (Y. Okamoto et al., 2007).
Liquid Crystals
The orientation of fluorine atoms significantly affects the optical properties of liquid crystals, which is essential for the development of displays and optical devices. Investigations into difluorophenylazophenyl benzoates, compounds with structural similarities to this compound, have revealed their potential in creating materials with desirable phase transitions and optical characteristics (A. A. Zaki et al., 2018).
Organic Synthesis
In organic synthesis, the difluoromethylation process, which involves compounds like this compound, is crucial for introducing fluorine atoms into molecules, significantly affecting their chemical properties and biological activity. A practical difluoromethylation protocol has been developed, demonstrating the compound's utility in synthesizing fluorinated molecules safely and efficiently (Jeffrey B. Sperry & Karen Sutherland, 2011).
Chemical Sensors
Fluorinated compounds, including this compound, play a significant role in the development of chemical sensors due to their unique electronic and structural properties. The fluorine magnetic resonance studies of fluorine-substituted benzoyl chymotrypsins have provided insights into the interaction mechanisms of fluorinated molecules with biological targets, which can be applied in designing sensitive and selective sensors (J. W. Amshey & M. L. Bender, 1983).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-(Difluoromethoxy)-4-methylbenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells . TGF-β1 plays a crucial role in fibrosis, a process characterized by excessive deposition of extracellular matrix components .
Mode of Action
This compound interacts with its targets by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, which are involved in the EMT process . It also increases the expression of E-cadherin, a protein that helps cells stick together, maintaining the structure and integrity of tissues . Furthermore, it significantly reduces the phosphorylation levels of Smad2/3, proteins that are part of the TGF-β1 signaling pathway .
Biochemical Pathways
The compound affects the TGF-β1/Smad pathway, which is involved in the EMT process . By inhibiting this pathway, this compound prevents the excessive deposition of extracellular matrix components, thereby playing a role in mitigating fibrosis .
Pharmacokinetics
The compound’s impact on bioavailability is suggested by its therapeutic effects, such as improving lung function and reducing lung inflammation and fibrosis .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of protein expression involved in EMT, reduction of Smad2/3 phosphorylation levels, and the increase in E-cadherin expression . These effects lead to improved lung function, reduced lung inflammation and fibrosis, reduced collagen deposition, and reduced expression of E-cadherin .
Action Environment
It’s worth noting that the compound’s effectiveness in reducing pulmonary fibrosis suggests that it may be robust against various environmental factors within the body .
Biochemical Analysis
Biochemical Properties
It is known that the compound has inhibitory effects on TGF-β1-induced epithelial–mesenchymal transformation (EMT) in vitro . This suggests that it interacts with proteins involved in the TGF-β1 pathway, potentially influencing their function and activity .
Cellular Effects
In cellular studies, 3-(Difluoromethoxy)-4-methylbenzoic acid has been shown to inhibit the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, and increase the expression of E-cadherin . This indicates that the compound can influence cell function and cellular processes, particularly those related to cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been observed to reduce Smad2/3 phosphorylation levels, suggesting that it may exert its effects at the molecular level through interactions with these biomolecules .
Properties
IUPAC Name |
3-(difluoromethoxy)-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-5-2-3-6(8(12)13)4-7(5)14-9(10)11/h2-4,9H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFLMTHEUHPHGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.